Ácido (1-metil-1H-indol-2-il)borónico

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to (1-Methyl-1H-indol-2-yl)boronic acid, has been a subject of intense study due to the indole nucleus's significance in organic synthesis and medicinal chemistry. Indole synthesis strategies have evolved over the years, with a focus on improving efficiency, selectivity, and functional group tolerance. Among the various strategies, the Fischer indole synthesis is a well-documented method for synthesizing indole derivatives, highlighting the importance of understanding the mechanisms and conditions under which these reactions occur for the efficient synthesis of (1-Methyl-1H-indol-2-yl)boronic acid and related compounds (Taber & Tirunahari, 2011).

Molecular Structure Analysis

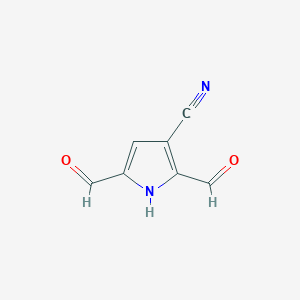

The molecular structure of (1-Methyl-1H-indol-2-yl)boronic acid encompasses the indole ring, known for its aromatic stability and reactivity, combined with the boronic acid group, which offers unique reactivity due to its ability to form reversible covalent bonds with diols and other Lewis bases. This unique feature makes it a valuable moiety in the design of chemical sensors and in the formation of boron-nitrogen-oxygen (BON) heterocycles, which have been gaining attention in materials science and medicinal chemistry (Golovanov & Sukhorukov, 2021).

Chemical Reactions and Properties

Boronic acids, including (1-Methyl-1H-indol-2-yl)boronic acid, participate in a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in constructing carbon-carbon bonds in organic synthesis. Their ability to bind to Lewis bases and polyols has facilitated the development of numerous chemical sensors with high affinity and selectivity (Bian et al., 2019).

Physical Properties Analysis

The physical properties of (1-Methyl-1H-indol-2-yl)boronic acid, such as solubility, melting point, and stability, are influenced by the presence of the boronic acid group. Boronic acids are typically stable in solid form but can form boronic esters in the presence of diols and polyols, which can affect their physical properties, including solubility in various solvents and melting points.

Chemical Properties Analysis

The chemical properties of (1-Methyl-1H-indol-2-yl)boronic acid are characterized by the reactivity of both the indole and boronic acid moieties. The indole part engages in reactions typical of aromatic compounds, while the boronic acid part is involved in reversible covalent interactions with diols and Lewis bases, making it an essential compound in the synthesis of complex organic molecules and materials (Plescia & Moitessier, 2020).

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki-Miyaura

Este compuesto es un reactivo para el acoplamiento de Suzuki-Miyaura . El acoplamiento de Suzuki-Miyaura es un tipo de reacción de acoplamiento cruzado catalizada por paladio, útil en la síntesis orgánica para formar enlaces carbono-carbono .

Intermediarios farmacéuticos

Es un ingrediente farmacéutico activo y por lo tanto se utiliza como intermediario farmacéutico . Los intermediarios farmacéuticos son los componentes clave en la producción de productos farmacéuticos y desempeñan un papel crucial en el proceso de desarrollo de fármacos.

Materia prima en la síntesis orgánica

Este compuesto también se utiliza como materia prima en la síntesis orgánica . La síntesis orgánica es un método de preparación de compuestos orgánicos. Es la ciencia del estudio de cómo construimos moléculas que van desde productos naturales complejos y biológicamente relevantes hasta nuevos materiales.

Síntesis de derivados del indol

Los derivados del indol están asociados con una variedad de actividades biológicas y aplicaciones en el campo de la química de materiales . Este compuesto se puede utilizar en la síntesis de derivados del indol, que son unidades frecuentes presentes en alcaloides seleccionados .

Aplicaciones de detección

Los ácidos borónicos, incluido este compuesto, se utilizan cada vez más en diversas áreas de investigación. Interaccionan con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección

Mecanismo De Acción

Target of Action

It is known to be used as a reactant for suzuki-miyaura coupling . This suggests that it may interact with palladium catalysts and other boronic acids or esters in the context of this reaction.

Mode of Action

In the context of suzuki-miyaura coupling, boronic acids typically undergo transmetallation with a palladium catalyst to form a palladium-boron complex, which then undergoes reductive elimination to form the desired coupled product .

Biochemical Pathways

Given its use in suzuki-miyaura coupling, it may be involved in the synthesis of various biologically active compounds .

Result of Action

As a reactant in suzuki-miyaura coupling, it contributes to the formation of biaryl compounds, which can have various effects depending on their specific structures .

Action Environment

It is noted that the compound should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents .

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and handling in accordance with good industrial hygiene and safety practice .

Propiedades

IUPAC Name |

(1-methylindol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPBJUTWVXLSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627927 | |

| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191162-40-0 | |

| Record name | B-(1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191162-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-indole-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)

![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)

![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)